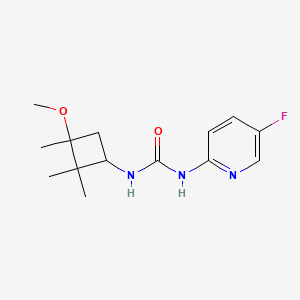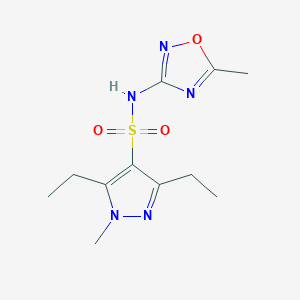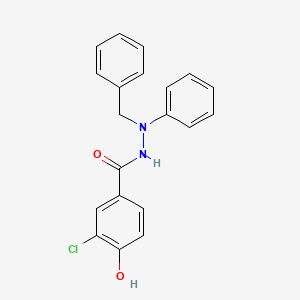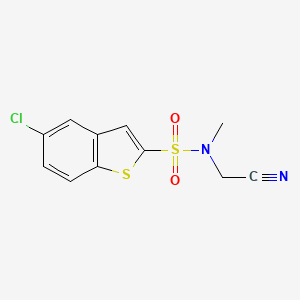
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea, also known as Compound X, is a novel small molecule that has been synthesized and studied for its potential as a therapeutic agent. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X binds to the ATP-binding site of mTOR, preventing its activation and inhibiting downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has been shown to have several biochemical and physiological effects, particularly in cancer cells. It inhibits the activity of the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and proliferation. It also induces apoptosis in cancer cells, which could lead to tumor regression. Additionally, 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has anti-inflammatory and anti-angiogenic properties, which could make it a useful agent in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has several advantages for lab experiments. It has been synthesized in high yield and purity, making it a viable candidate for scientific research. It has also been studied extensively for its potential as a therapeutic agent in cancer treatment, which could make it a useful tool for studying cancer biology. However, there are also limitations to using 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X in lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret results. Additionally, its potential for off-target effects is not fully known, which could lead to unintended consequences.
Orientations Futures
There are several future directions for research on 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X. One area of research could focus on the optimization of its synthesis method, to improve yield and purity. Another area of research could focus on the identification of its off-target effects, to better understand its potential for unintended consequences. Additionally, research could focus on the development of new formulations of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X, to improve its bioavailability and pharmacokinetics. Finally, research could focus on the identification of new targets for 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X, to expand its potential therapeutic applications beyond cancer treatment.
Conclusion
In conclusion, 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X is a novel small molecule that has shown promising results in scientific research, particularly in the field of cancer treatment. Its synthesis method has been optimized for high yield and purity, making it a viable candidate for scientific research. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and proliferation. 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has several advantages for lab experiments, but also has limitations that need to be addressed. Finally, there are several future directions for research on 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X, which could expand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X involves several steps, including the preparation of intermediates and the final coupling reaction. The intermediates are prepared through a series of reactions, including the reduction of pyridine, the alkylation of cyclobutyl amine, and the methylation of aniline. The final coupling reaction involves the reaction of the intermediate with an isocyanate to form 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X. The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has been optimized for high yield and purity, making it a viable candidate for scientific research.
Applications De Recherche Scientifique
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and lung cancer. 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Additionally, 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has shown anti-inflammatory and anti-angiogenic properties, which could make it a useful agent in the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.
Propriétés
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-13(2)10(7-14(13,3)20-4)17-12(19)18-11-6-5-9(15)8-16-11/h5-6,8,10H,7H2,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTOOICKLWYUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)NC(=O)NC2=NC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)

![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)


![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)
![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)